molecular formula C9H7F2IO3 B2399592 Methyl 3-(difluoromethoxy)-4-iodobenzoate CAS No. 2138515-41-8

Methyl 3-(difluoromethoxy)-4-iodobenzoate

Cat. No. B2399592
CAS RN: 2138515-41-8
M. Wt: 328.053
InChI Key: IFFZBPZURIWOGR-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)-4-iodobenzoate, also known as Difluoromethoxy-Iodobenzene (DFIB), is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

Difluoromethylation Process

A study by Sperry and Sutherland (2011) highlights a safe and practical procedure for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, a compound closely related to Methyl 3-(difluoromethoxy)-4-iodobenzoate. This procedure was executed on a multikilogram scale, addressing safety concerns and avoiding the use of toxic gases like chlorodifluoromethane. The success of this large-scale production emphasizes the feasibility of difluoromethylation in industrial applications (Sperry & Sutherland, 2011).

α-Methylation of 1,3-Dicarbonyl Compounds

Guo et al. (2014) developed a method for α-methylation of 1,3-dicarbonyl compounds using tert-butyl peroxybenzoate (TBPB), which has relevance to the functional modification of compounds like Methyl 3-(difluoromethoxy)-4-iodobenzoate. The dual role of TBPB as both methyl source and radical initiator is a significant contribution to organic synthesis methodologies (Guo et al., 2014).

Electrochemistry in Ionic Liquids

The electrochemistry of ionic liquids, as investigated by Xiao and Johnson (2003), provides insights relevant to the behavior of compounds like Methyl 3-(difluoromethoxy)-4-iodobenzoate in such environments. Understanding impurities and their elimination, as well as the electrochemical behavior of related compounds, is crucial for applications in electrochemistry and material science (Xiao & Johnson, 2003).

Fluorine's Impact on Optical Properties

Zaki, Ahmed, and Hagar (2018) examined the impact of fluorine orientation on optical properties in certain liquid crystals. While this study doesn't directly involve Methyl 3-(difluoromethoxy)-4-iodobenzoate, it provides valuable insights into how fluorine atoms can affect the optical characteristics of related compounds, which is relevant in the development of materials with specific optical properties (Zaki, Ahmed, & Hagar, 2018).

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction, as studied by Chaumeil, Signorella, and Drian (2000), is a notable chemical reaction involving compounds like 3-Iodo-4-methoxybenzoic acid methylester. This research highlights the potential of Methyl 3-(difluoromethoxy)-4-iodobenzoate in facilitating the formation of biaryl compounds, which are significant in pharmaceuticals and material science (Chaumeil, Signorella, & Drian, 2000).

properties

IUPAC Name

methyl 3-(difluoromethoxy)-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZBPZURIWOGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)I)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(difluoromethoxy)-4-iodobenzoate

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